3-((1-Methylpiperidin-4-yl)oxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 3-nitroaniline with 1-methylpiperidine in the presence of a suitable base and solvent. The nitro group is then reduced to an amine group to yield the final product .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-((1-Methylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Amines from nitro groups.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-((1-Methylpiperidin-4-yl)oxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its precise effects .
Comparison with Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
- 3-((1-Methylpiperidin-4-yl)oxy)phenol
- 3-((1-Methylpiperidin-4-yl)oxy)benzoic acid
Uniqueness: 3-((1-Methylpiperidin-4-yl)oxy)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMAETWBRDLVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653476 | |
Record name | 3-[(1-Methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-66-2 | |
Record name | 3-[(1-Methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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